molecular formula C22H25N3O4S2 B2433567 (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 850909-63-6

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2433567
CAS RN: 850909-63-6
M. Wt: 459.58
InChI Key: DRAYFEPAIYYJTH-FCQUAONHSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Antimicrobial Properties Research has revealed that derivatives of benzothiazole, a core structure in (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide, exhibit significant antimicrobial properties. The synthesis and structural-activity relationship (SAR) of 2-aminobenzothiazoles derivatives have been studied, with some compounds demonstrating good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, pointing towards the potential of these compounds in treating resistant bacterial infections (Anuse et al., 2019). Additionally, derivatives of benzothiazole have been reported to possess good antibacterial activity, further supporting their potential use in antimicrobial treatments (Shafi et al., 2021).

Inhibition of Cyclooxygenase and Analgesic Properties Compounds related to benzothiazole have been studied for their anti-inflammatory and analgesic activities. Research indicates that certain synthesized compounds exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2) and have analgesic and anti-inflammatory properties, suggesting their potential application in pain management and anti-inflammatory treatments (Abu‐Hashem et al., 2020).

Antituberculosis Activity The antimycobacterial activity of certain benzothiazole-aminopiperidine hybrid analogues has been examined, with some compounds showing promising activity against Mycobacterium tuberculosis. These studies highlight the potential of benzothiazole derivatives in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Anticonvulsant Properties Quinazolino-benzothiazoles have been investigated for their anticonvulsant properties, with certain compounds showing significant activity against seizures in experimental models. This research points towards the potential of these compounds in the development of new anticonvulsant medications (Ugale et al., 2012).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazoles act by intercalating into DNA , while others may inhibit specific enzymes or receptors.

Future Directions

Benzothiazoles are a promising class of compounds with diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-25-19-12-9-17(29-2)15-20(19)30-22(25)23-21(26)16-7-10-18(11-8-16)31(27,28)24-13-5-4-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAYFEPAIYYJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

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